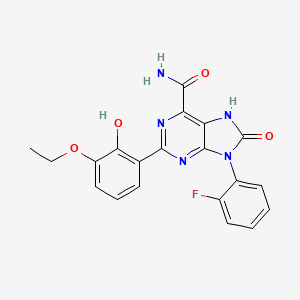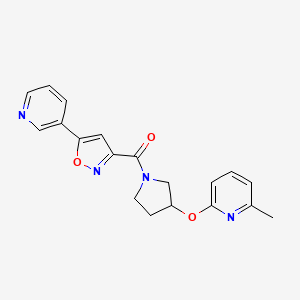
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide, also known as DFB, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. DFB is a member of the benzamide family of compounds, which are known for their diverse pharmacological activities. In
作用機序
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins such as tubulin, histone deacetylases (HDACs), and phosphodiesterases (PDEs). This compound binds to the active site of these enzymes and disrupts their normal function, leading to the inhibition of cell growth, induction of apoptosis, and modulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types and animal models. These effects include inhibition of cell growth, induction of apoptosis, modulation of signaling pathways, improvement of glucose tolerance and insulin sensitivity, and inhibition of pro-inflammatory cytokine production.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments such as its small size, ease of synthesis, and diverse pharmacological activities. However, this compound also has some limitations such as its low solubility in aqueous solutions, potential toxicity at high concentrations, and lack of selectivity for specific targets.
将来の方向性
There are several future directions for the research and development of N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide. These include the identification of new targets for this compound, optimization of its pharmacokinetic properties, development of more selective analogs, and evaluation of its therapeutic potential in various disease models. Additionally, the use of this compound in combination with other drugs or therapies could also be explored to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising potential for therapeutic applications in various diseases. Its diverse pharmacological activities, mechanism of action, and biochemical and physiological effects make it an attractive target for further research and development. However, further studies are needed to optimize its pharmacokinetic properties, improve its selectivity, and evaluate its therapeutic potential in various disease models.
合成法
The synthesis of N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide involves the reaction between 2,4-difluoroaniline and 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and yields this compound as a white solid.
科学的研究の応用
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and glioblastoma. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N2OS/c23-17-10-11-19(18(24)12-17)25-21(27)15-6-8-16(9-7-15)22-26-20(13-28-22)14-4-2-1-3-5-14/h1-13H,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNCBSPMYKCKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

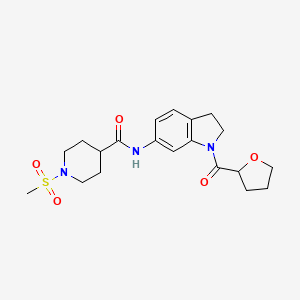
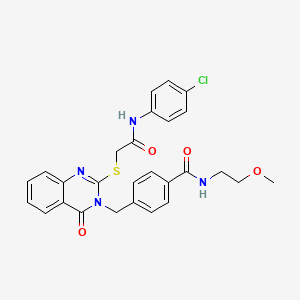
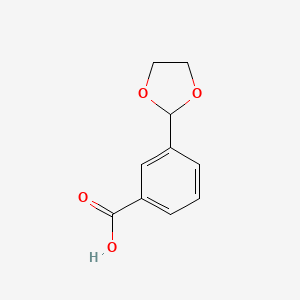
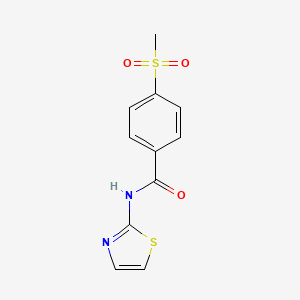
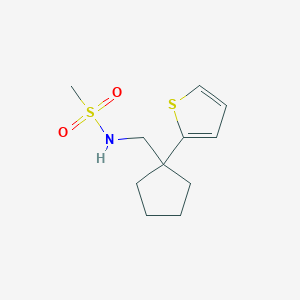

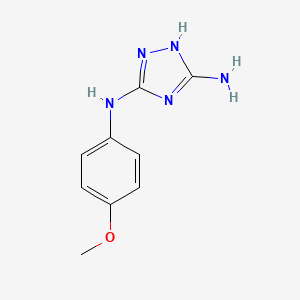
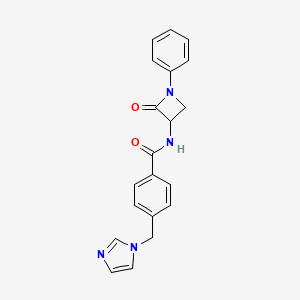
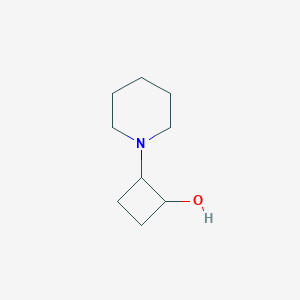

![1-(4-((2-hydroxyethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2388549.png)
![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388551.png)
